molecular formula C13H8Cl2I3NO5 B12092392 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride CAS No. 60166-91-8

5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride

Cat. No.: B12092392
CAS No.: 60166-91-8
M. Wt: 709.82 g/mol
InChI Key: GMPOMLNJZPYPGR-VKHMYHEASA-N
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Description

5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a complex organic compound primarily used as an intermediate in the synthesis of Iopamidol, a nonionic radiocontrast medium. This compound is significant in medical imaging, particularly in enhancing the visibility of internal structures in radiographic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride involves multiple steps:

    Iodination: The initial step involves the iodination of a benzene ring to introduce iodine atoms at specific positions.

    Acylation: The iodinated benzene undergoes acylation to introduce acyl groups, forming a triiodo-benzene derivative.

    Amidation: The acylated compound is then reacted with an amino acid derivative, specifically (2S)-2-(Acetyloxy)-1-oxopropylamine, to form the desired amide linkage.

    Chlorination: Finally, the compound undergoes chlorination to introduce dichloride groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The dichloride groups are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to replace chlorine atoms.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.

Biology

In biological research, it serves as a tool for studying the interactions of radiocontrast agents with biological tissues and their pharmacokinetics.

Medicine

The primary application in medicine is its role in the synthesis of Iopamidol, which is used in diagnostic imaging to enhance the contrast of internal body structures.

Industry

In the industrial sector, this compound is used in the large-scale production of radiocontrast agents, ensuring the availability of high-quality diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of Iopamidol. Iopamidol works by absorbing X-rays, thereby enhancing the contrast of internal structures in radiographic images. The molecular targets include various tissues and organs, where it temporarily accumulates, allowing for detailed imaging.

Comparison with Similar Compounds

Similar Compounds

    Iopromide: Another nonionic radiocontrast agent with similar applications.

    Iohexol: Used in diagnostic imaging with a similar mechanism of action.

    Iodixanol: A nonionic, dimeric radiocontrast agent with unique properties.

Uniqueness

5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is unique due to its specific structure, which allows for the efficient synthesis of Iopamidol. Its dichloride groups and triiodo-benzene core are crucial for its function as an intermediate, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60166-91-8

Molecular Formula

C13H8Cl2I3NO5

Molecular Weight

709.82 g/mol

IUPAC Name

[(2S)-1-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C13H8Cl2I3NO5/c1-3(24-4(2)20)13(23)19-10-8(17)5(11(14)21)7(16)6(9(10)18)12(15)22/h3H,1-2H3,(H,19,23)/t3-/m0/s1

InChI Key

GMPOMLNJZPYPGR-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C

Origin of Product

United States

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